(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol
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Overview
Description
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol This compound is characterized by a dioxinopyridine core structure, which is a fused ring system containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol are currently unknown. The compound is a part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxinopyridine ring system. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key steps involve the cyclization of precursors and subsequent reduction, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)methanol
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
- (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
Uniqueness
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the dioxinopyridine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-6-5-11-8-7(12-6)2-1-3-9-8/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMBVYNKSMVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)N=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153332-63-9 |
Source
|
Record name | (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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